(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

Chiral drug synthesis Tamsulosin intermediate α₁-adrenoceptor antagonist

(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine (CAS 1270475-29-0, molecular formula C₁₀H₁₆N₂O, MW 180.25 g/mol) [15†L2-L6] is a chiral vicinal diamine bearing a 5-methoxy-2-methylphenyl substituent at the C1 position with (1R)-absolute configuration. The compound belongs to the class of chiral 1,2-diamines that serve as versatile building blocks in medicinal chemistry and asymmetric synthesis.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13040319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC)C(CN)N
InChIInChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
InChIKeyBPOYASXAQIPZDV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine: Chiral Diamine Intermediate for (R)-Tamsulosin and Asymmetric Synthesis


(1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine (CAS 1270475-29-0, molecular formula C₁₀H₁₆N₂O, MW 180.25 g/mol) [15†L2-L6] is a chiral vicinal diamine bearing a 5-methoxy-2-methylphenyl substituent at the C1 position with (1R)-absolute configuration. The compound belongs to the class of chiral 1,2-diamines that serve as versatile building blocks in medicinal chemistry and asymmetric synthesis. Its primary documented role is as a key chiral intermediate in the synthesis of (R)-Tamsulosin hydrochloride, a uroselective α₁-adrenoceptor antagonist widely prescribed for benign prostatic hyperplasia [32†L22-L33]. The (R)-enantiomer of Tamsulosin is known to be pharmacologically superior to the (S)-enantiomer, making the chiral integrity of precursors such as this compound critical for pharmaceutical manufacturing [32†L31-L34].

Why Generic Substitution of (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine with Achiral or Racemic Analogs Fails in Stereoselective Synthesis


In stereoselective synthesis, the chiral integrity of the starting material directly governs the enantiomeric purity of the final active pharmaceutical ingredient (API). Generic substitution of (1R)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine with its racemate (CAS 1270475-29-0, no stereochemical designation) [15†L2-L6] or the enantiomeric (1S)-form (CAS 1269836-51-2) [17†L2-L6] would introduce the wrong absolute configuration or an undesired enantiomeric mixture, necessitating additional chiral resolution steps and reducing overall yield. For (R)-Tamsulosin synthesis, the (R)-enantiomer of the final drug has been explicitly shown to provide a superior therapeutic benefit-to-side-effect ratio relative to the (S)-enantiomer [32†L31-L34], meaning that any erosion of chiral purity at the intermediate stage is propagated downstream, potentially compromising pharmacological selectivity [35†L16-L19]. Furthermore, positional isomers such as (1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine [8†L2-L11] and (1R)-1-(6-methoxy-2-methylphenyl)ethane-1,2-diamine are distinct chemical entities with different CAS numbers and reactivity profiles, making them non-interchangeable in established synthetic routes.

Product-Specific Quantitative Differentiation Evidence for (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine vs. Close Structural Analogs


Absolute Configuration as Determinant of Pharmacological Relevance: (R)- vs. (S)-Enantiomer in Tamsulosin Synthesis

The (1R)-absolute configuration of this diamine is structurally congruent with the (R)-enantiomer of Tamsulosin, the pharmacologically preferred form of the drug. Patent US20070106079A1 explicitly states that 'it is in reality the (R) enantiomer which proves to be the most advantageous enantiomer in terms of ratio of therapeutic benefit with respect to side effects' and that 'efforts are concentrated on the synthesis of this enantiomer' [32†L31-L34]. The (S)-enantiomer (CAS 1269836-51-2) is therefore not a viable substitute for (R)-Tamsulosin-targeted synthetic routes. The chemoenzymatic synthesis study by de Prado et al. (2025) further corroborates that 'the interest in the exclusive synthesis of its (R)-enantiomer lies in the greater activity compared to that displayed by its (S)-counterpart' [35†L16-L19]. The conventional synthetic route to optically active (R)-Tamsulosin requires 14 stages from anisaldehyde and nitroethane when using alternative chiral amine precursors, underscoring the strategic value of a pre-configured (1R)-chiral diamine intermediate that can shorten or simplify this sequence [32†L36-L41].

Chiral drug synthesis Tamsulosin intermediate α₁-adrenoceptor antagonist Enantiomeric pharmacology

Chiral Diamine as Precursor to the Highly Efficient Arylperhydronaphthalenol Chiral Auxiliary

The 5-methoxy-2-methylphenyl motif found in this diamine is a critical structural component of (1R,4aS,8S,8aS)-8-(5′-methoxy-2′-methylphenyl)-8-methyldecahydro-1-naphthalenol 3a, a chiral auxiliary reported in Tetrahedron (1993) to be highly efficient in asymmetric Diels-Alder reactions. The auxiliary's acrylate ester 5 reacted with cyclopentadiene to give cycloadducts with high diastereoselectivity, and the phenylglyoxylate ester 7 underwent highly diastereoselective DIBAL-H reduction and Grignard additions [36†L9-L13]. In subsequent comparative studies, this arylperhydronaphthalenol-based auxiliary was shown to be more efficient than the benchmark 8-phenylmenthol auxiliary in the Diels-Alder reaction of its acrylate ester with cyclopentadiene and in the DIBAL-H reduction of its phenylglyoxylate ester [22†L20-L24]. The chiral diamine (1R)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine can serve as a direct synthetic precursor or building block for constructing this class of chiral auxiliaries, establishing a differentiation pathway not available to non-chiral or differently substituted diamine analogs.

Asymmetric synthesis Chiral auxiliary Diels-Alder reaction Diastereoselectivity

Chiral Purity and Enantiomeric Differentiation by Chromatographic Methods

The chiral nature of (1R)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine necessitates rigorous analytical methods for enantiomeric purity verification. A validated chiral liquid chromatographic method has been described for the determination of enantiomers of Tamsulosin hydrochloride and its synthetic intermediates, achieving excellent enantiomer separations [18†L22-L27]. (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is commercially available with a standard purity ≥97% [25†L5-L7]. The enantiomeric (1S)-counterpart (CAS 1269836-51-2) is available at 95% standard purity from commercial suppliers [7†L2-L5]. The availability of both enantiomers in characterized purity grades enables their use as authentic reference standards in chiral method development and as starting materials for enantioselective synthesis where stereochemical fidelity must be verified.

Chiral HPLC Enantiomeric excess determination Quality control Stereochemical analysis

Unambiguous CAS Registry Number Differentiation Between Enantiomers Enables Traceable Procurement

The (1R)-enantiomer (CAS 1270475-29-0) [15†L2-L4] and the (1S)-enantiomer (CAS 1269836-51-2) [17†L2-L4] are registered under distinct CAS numbers, in contrast to the racemate which shares the same CAS 1270475-29-0 registry as the (1R)-form on certain databases but carries the non-stereochemical name '1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine.' Positional isomers are registered under entirely different identifiers: (1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine bears distinct InChI Key SFUCYWNGYOCPIP-JTQLQIEISA-N [8†L9-L10], while the 6-methoxy isomer is also a separate entity. The unambiguous CAS differentiation between (1R)- and (1S)-enantiomers allows procurement officers to specify the exact stereoisomer required, eliminating the risk of receiving the wrong enantiomer or a racemic mixture that would be unsuitable for stereospecific applications.

Chemical procurement CAS registry Enantiomer identification Supply chain integrity

Enzymatic and Chemoenzymatic Routes to (R)-Tamsulosin Leverage (1R)-Configured Chiral Amine Intermediates

Recent advances in the chemoenzymatic synthesis of Tamsulosin highlight the importance of accessing enantiopure (R)-configured chiral amine intermediates. De Prado et al. (2025) demonstrated that transaminase-catalyzed biotransamination of a ketone precursor led directly to the enantiopure (R)-amine in high yield, enabling the preparation of enantiopure Tamsulosin API in 49% overall yield from the ketone precursor via a two-step sequential transformation [35†L29-L33]. In contrast, lipase-catalyzed kinetic resolution of the racemic amine precursor resulted in 'low conversions and selectivities' [35†L22-L23]. This establishes that having access to pre-formed (1R)-chiral diamine building blocks—rather than relying on resolution of racemates—offers a strategically advantageous entry point into (R)-Tamsulosin synthesis, bypassing the inefficiencies of kinetic resolution approaches.

Biocatalysis Transaminase Lipase kinetic resolution Green chemistry

Optimal Research and Industrial Use Cases for (1R)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine


Stereoselective Synthesis of (R)-Tamsulosin Hydrochloride API

This compound serves as a critical chiral building block in the multi-step synthesis of (R)-Tamsulosin hydrochloride, where the (1R)-configuration directly translates to the pharmacologically essential (R)-stereochemistry of the final drug. The (R)-enantiomer of Tamsulosin has been documented to provide a superior therapeutic benefit-to-side-effect ratio compared to the (S)-enantiomer [32†L31-L34], making the chiral integrity of this intermediate non-negotiable for pharmaceutical manufacturing. Recent chemoenzymatic routes have validated that enantiopure (R)-amine intermediates can deliver the API in 49% overall yield, outperforming resolution-based approaches [35†L29-L33].

Construction of High-Performance Chiral Auxiliaries for Asymmetric Synthesis

The 5-methoxy-2-methylphenyl substitution pattern is essential for constructing the (1R,4aS,8S,8aS)-8-(5′-methoxy-2′-methylphenyl)-8-methyldecahydro-1-naphthalenol chiral auxiliary, which has been shown to outperform the benchmark 8-phenylmenthol auxiliary in Diels-Alder cycloadditions and stereoselective carbonyl reductions [36†L9-L13] [22†L20-L24]. Laboratories developing novel asymmetric methodologies can employ this diamine as a precursor to access this validated auxiliary scaffold.

Chiral Analytical Reference Standard for Enantiomeric Purity Method Development

With documented availability at ≥97% purity [25†L5-L7] and a distinct CAS number (1270475-29-0) from its (1S)-counterpart (1269836-51-2) [17†L2-L4], this compound can serve as an authentic reference standard for developing and validating chiral HPLC or SFC methods. A chiral liquid chromatographic method for separating the enantiomers of Tamsulosin hydrochloride and its synthetic intermediates has been established [18†L22-L27], and this diamine can function as a key analyte or reference in such analytical workflows.

Biocatalysis and Enzyme Engineering for Chiral Amine Production

The compound's structural class (chiral 1,2-diamines) is a target substrate for transaminase and amine dehydrogenase engineering programs aimed at developing biocatalytic routes to enantiopure amines [35†L18-L33]. The availability of both (1R)- and (1S)-enantiomers as individually characterized compounds enables enzyme screening campaigns where stereocomplementary biocatalysts are sought for the asymmetric synthesis of either enantiomer from prochiral ketone precursors.

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